3-Ethyl-5-phenylisoxazole
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Overview
Description
3-Ethyl-5-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-5-phenylisoxazole can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction of nitroacetic esters with dipolarophiles in the presence of water.
Substitution: Reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds to form 3,5-disubstituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) chloride, gold (III) chloride, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions vary but often involve moderate temperatures and the use of solvents like acetonitrile and chloroform .
Major Products
The major products formed from these reactions are typically 3,5-disubstituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
3-Ethyl-5-phenylisoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-phenylisoxazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-5-phenylisoxazole include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 3-Phenylisoxazole
- 5-Methylisoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
4211-90-9 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H11NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
ZGLWUJVEEZGKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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